1D-myo-Inositol 1,3-bisphosphate

Description

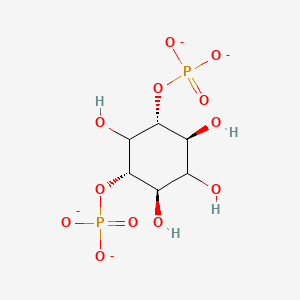

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O12P2-4 |

|---|---|

Molecular Weight |

336.08 g/mol |

IUPAC Name |

[(1R,2S,4R,5S)-2,3,4,6-tetrahydroxy-5-phosphonatooxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H14O12P2/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16/h1-10H,(H2,11,12,13)(H2,14,15,16)/p-4/t1?,2-,3+,4?,5+,6- |

InChI Key |

PUVHMWJJTITUGO-WJPCITMWSA-J |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O)O |

Origin of Product |

United States |

Overview of Myo Inositol Polyphosphates As Signaling Molecules

Myo-inositol polyphosphates are a class of water-soluble signaling molecules that are central to eukaryotic cell function. mdpi.com They are derived from myo-inositol, the most common isomer of inositol (B14025). mdpi.com The phosphorylation of myo-inositol at various positions on its cyclohexane (B81311) ring gives rise to a large family of inositol phosphates (InsPs) and their lipid-bound counterparts, the phosphoinositides (PtdInsPs). nih.gov

These molecules are not static components of the cell; rather, their levels are tightly regulated by a suite of kinases and phosphatases that add or remove phosphate (B84403) groups, respectively. This dynamic interplay allows for rapid and localized changes in the concentration of specific inositol polyphosphates in response to extracellular stimuli. nih.gov The most well-known inositol phosphate, inositol 1,4,5-trisphosphate (InsP3), is a classic second messenger that is generated at the plasma membrane and diffuses through the cytoplasm to trigger the release of calcium from intracellular stores. mdpi.comwikipedia.org However, the inositol phosphate family is far more extensive, with numerous other members playing distinct and vital roles in cellular regulation. nih.gov

The biological functions of myo-inositol polyphosphates are diverse and far-reaching. They are implicated in:

Insulin signal transduction wikipedia.org

Cytoskeleton assembly wikipedia.org

Nerve guidance wikipedia.org

Intracellular calcium concentration control wikipedia.org

Maintenance of cell membrane potential wikipedia.org

Gene expression wikipedia.org

Positioning of 1d Myo Inositol 1,3 Bisphosphate Within the Inositol Phosphate Metabolome

The inositol (B14025) phosphate (B84403) metabolome is a complex network of interconverting phosphorylated inositols. Within this intricate web, 1D-myo-Inositol 1,3-bisphosphate (Ins(1,3)P2) holds a specific, though less studied, position compared to its more famous relative, Ins(1,4,5)P3.

The synthesis of inositol phosphates can be initiated through two primary pathways. The lipid-dependent pathway begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) by phospholipase C (PLC), which generates Ins(1,4,5)P3 and diacylglycerol (DAG). nih.govwikipedia.org Ins(1,4,5)P3 can then be further metabolized through a series of phosphorylation and dephosphorylation steps.

Alternatively, a lipid-independent pathway involves the isomerization of glucose-6-phosphate to inositol-3-phosphate (InsP3) by myo-inositol 1-phosphate synthase (MIPS). nih.gov InsP3 can then be dephosphorylated to myo-inositol or enter the main inositol phosphate pathway. nih.gov

This compound is a metabolite in this complex cascade. It can be formed through the dephosphorylation of higher inositol phosphates. For instance, inositol 1,3,4-trisphosphate can be dephosphorylated to form Ins(1,3)P2. The metabolic fate of Ins(1,3)P2 itself involves further dephosphorylation to inositol monophosphates and ultimately to myo-inositol. The precise enzymes and regulatory mechanisms governing the levels of Ins(1,3)P2 are an active area of research.

Below is a simplified representation of the metabolic relationships of some key inositol phosphates:

| Precursor | Product | Enzyme Family |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Inositol 1,4,5-trisphosphate (IP3) & Diacylglycerol (DAG) | Phospholipase C (PLC) |

| Inositol 1,4,5-trisphosphate (IP3) | Inositol 1,3,4,5-tetrakisphosphate (IP4) | Inositol 1,4,5-trisphosphate 3-kinase (IP3K) |

| Inositol 1,3,4-trisphosphate | Inositol 1,3-bisphosphate | Inositol polyphosphate phosphatases |

| Inositol 1,3-bisphosphate | Inositol monophosphates | Inositol polyphosphate phosphatases |

Historical Context of Inositol Phosphate Research Contributions

Biosynthesis and Metabolic Interconversion of this compound

The cellular concentration of this compound (Ins(1,3)P2) is tightly controlled through a series of enzymatic reactions that either synthesize it from more complex inositol phosphates or generate it from lipid precursors.

Conversion from Inositol 1,3,4-trisphosphate by Inositol Phosphatases

A primary route for the formation of Ins(1,3)P2 involves the dephosphorylation of 1D-myo-Inositol 1,3,4-trisphosphate (Ins(1,3,4)P3). nih.gov This conversion is catalyzed by specific inositol phosphatases. In calf brain extracts, an alternative pathway for the metabolism of Ins(1,3,4)P3 has been identified where it is first converted to Ins(1,3)P2. nih.gov This particular pathway is notable because the phosphatases involved, a 4-phosphatase and a subsequent 3-phosphatase, are not dependent on magnesium ions and are not inhibited by lithium. nih.gov Ins(1,3)P2 is an intermediate in this pathway, which is further hydrolyzed to inositol 1-phosphate. nih.gov

Another key enzyme in this process is the type Iα inositol polyphosphate 4-phosphatase. This enzyme acts on phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P2) to produce phosphatidylinositol 3-phosphate (PtdIns(3)P), demonstrating its role in both generating and terminating phosphoinositide 3-kinase signals. nih.gov

In a different metabolic route, Ins(1,3,4)P3 can be dephosphorylated to two different inositol bisphosphate isomers. nih.gov One of these is inositol 3,4-bisphosphate (Ins(3,4)P2), and the other is the 1,3-isomer, Ins(1,3)P2. nih.gov

Generation from Phosphatidylinositol Precursors by Phosphoinositide Kinases

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes that phosphorylate the 3'-hydroxyl group of the inositol ring in phosphatidylinositols. nih.gov This action generates 3-phosphoinositides, including phosphatidylinositol 3-phosphate (PI(3)P), phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), and phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3). nih.gov The subsequent cleavage of these lipids by phospholipase C (PLC) can release the corresponding water-soluble inositol phosphates, including precursors to Ins(1,3)P2. The breakdown of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC yields inositol 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG). wikipedia.org While not a direct precursor, the complex interplay and subsequent phosphorylation and dephosphorylation events within the inositol phosphate cascade can ultimately lead to the formation of Ins(1,3)P2.

Enzymes Governing this compound Turnover

The cellular levels of Ins(1,3)P2 are not only determined by its synthesis but also by its degradation. A variety of phosphatases with distinct specificities ensure the timely removal and conversion of this signaling molecule.

Role of Phosphatidylinositol-3-phosphatase (EC 3.1.3.64)

The enzyme phosphatidylinositol-3-phosphatase (EC 3.1.3.64) plays a crucial role in the turnover of 3-phosphorylated inositides. wikipedia.org Its systematic name is 1-phosphatidyl-1D-myo-inositol-3-phosphate 3-phosphohydrolase. wikipedia.org This enzyme catalyzes the hydrolysis of the 3-phosphate from 1-phosphatidyl-1D-myo-inositol 3-phosphate. wikipedia.org Importantly, research has shown that this enzyme can also hydrolyze Ins(1,3)P2 to inositol 1-phosphate, even when the diacylglycerol group is absent. expasy.org Two distinct 3-phosphatases have been isolated that hydrolyze both phosphatidylinositol 3-phosphate and inositol 1,3-bisphosphate. wikipedia.org

The tumor suppressor PTEN (phosphatase and tensin homolog deleted on chromosome 10) also exhibits 3-phosphatase activity. nih.govnih.gov It dephosphorylates phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the D-3 position to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). nih.gov While primarily known for its lipid phosphatase activity, PTEN can also act on soluble inositol phosphates. For instance, it has been shown to be an active inositol 1,3,4,5,6-pentakisphosphate 3-phosphatase. nih.gov The activity of PTEN can be induced by myo-inositol phosphates, suggesting a complex regulatory interplay. nih.govresearchgate.net

Specificity of Inositol Polyphosphate 1-Phosphatases in Related Dephosphorylation

Inositol polyphosphate 1-phosphatase (INPP1) is a key enzyme in the metabolism of inositol phosphates. wikipedia.orgnih.gov This Mg2+-dependent enzyme specifically hydrolyzes the phosphate group at the 1-position of the inositol ring from substrates like inositol 1,4-bisphosphate and inositol 1,3,4-trisphosphate. wikipedia.orguniprot.org The action of INPP1 on Ins(1,3,4)P3 produces inositol 3,4-bisphosphate. nih.govnih.gov Studies with purified enzyme from calf brain have shown its high specificity. nih.govresearchgate.net This enzyme does not act on inositol 1,3,4,5-tetrakisphosphate, inositol 1,4,5-trisphosphate, or inositol 1-phosphate. nih.govnih.gov

The distribution of inositol polyphosphate 1-phosphatase activity is widespread across various bovine tissues, including the brain, heart, kidney, liver, and lung. nih.govresearchgate.net While it accounts for the majority of Ins(1,3,4)P3 hydrolysis in most tissues, the brain is an exception where inositol polyphosphate 4-phosphatase plays a more significant role. nih.govresearchgate.net

Actions of Inositol Monophosphatases on Downstream Metabolites

Once Ins(1,3)P2 is dephosphorylated, the resulting inositol monophosphates are further metabolized by inositol monophosphatases (IMPases). wikipedia.org These enzymes, such as IMPA1 and IMPA2, are crucial for the final step in the recycling of inositol phosphates, hydrolyzing various inositol monophosphate isomers to produce myo-inositol and inorganic phosphate. wikipedia.orgguidetopharmacology.orgebi.ac.uk The regenerated myo-inositol can then be used for the de novo synthesis of phosphatidylinositols, thus completing the cycle. wikipedia.orgwikipedia.org

In calf brain extracts, the dephosphorylation of Ins(1,3)P2 yields inositol 1-phosphate. nih.gov This, along with other inositol monophosphates like inositol 3-phosphate and inositol 4-phosphate, is a substrate for inositol monophosphate phosphatase. nih.gov This final dephosphorylation step is essential for maintaining the cellular pool of free inositol. nih.gov

Interrelationships with Higher Inositol Polyphosphates (InsP₃, InsP₄, InsP₅, InsP₆)

This compound is intricately linked to the metabolism of higher inositol polyphosphates, serving as a downstream product in their dephosphorylation cascade. The primary route for its formation involves the breakdown of inositol trisphosphates (InsP₃).

Specifically, 1D-myo-inositol 1,3,4-trisphosphate (Ins(1,3,4)P₃) can be dephosphorylated to yield two different inositol bisphosphate isomers. One of these is this compound. nih.gov This conversion is carried out by a 4-phosphatase enzyme that removes the phosphate group from the 4-position of the inositol ring. nih.gov An alternative pathway for the metabolism of Ins(1,3,4)P₃ involves its conversion to inositol 3,4-bisphosphate by an inositol polyphosphate 1-phosphatase. nih.gov

| Enzyme | Substrate(s) | Product(s) | Role in Relation to this compound |

|---|---|---|---|

| Inositol Polyphosphate 4-Phosphatase | 1D-myo-inositol 1,3,4-trisphosphate (Ins(1,3,4)P₃) | This compound (Ins(1,3)P₂) | Directly synthesizes Ins(1,3)P₂ by dephosphorylating Ins(1,3,4)P₃. nih.gov |

| Inositol Polyphosphate 1-Phosphatase | 1D-myo-inositol 1,3,4-trisphosphate (Ins(1,3,4)P₃) | myo-Inositol 3,4-bisphosphate | Part of an alternative metabolic route for Ins(1,3,4)P₃, influencing the pool of inositol bisphosphates. nih.gov |

| Multiple Inositol Polyphosphate Phosphatase 1 (MINPP1) | Inositol hexakisphosphate (InsP₆), Inositol pentakisphosphate (InsP₅) | Less phosphorylated inositol phosphates | Indirectly influences the formation of Ins(1,3)P₂ by breaking down higher inositol polyphosphates, which are precursors in the metabolic cascade. uniprot.orgnih.gov |

Connections to Inositol Pyrophosphate (PP-InsP) Biosynthesis

Inositol pyrophosphates (PP-InsPs), such as InsP₇ and InsP₈, are highly energetic signaling molecules derived from the phosphorylation of inositol hexakisphosphate (InsP₆). mdpi.comnih.gov The biosynthesis of PP-InsPs represents a distinct branch of the inositol phosphate pathway that diverges at InsP₆. researchgate.netmdpi.com

The primary pathway for the synthesis of higher inositol polyphosphates and subsequently PP-InsPs begins with the phosphorylation of inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃). mdpi.comresearchgate.net A series of kinase enzymes, including inositol polyphosphate multikinase (IPMK) and inositol pentakisphosphate 2-kinase (IPPK), sequentially phosphorylate Ins(1,4,5)P₃ to generate InsP₆. mdpi.comasm.org Once formed, InsP₆ serves as the substrate for inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks), which catalyze the addition of pyrophosphate groups to form PP-InsPs. researchgate.netnih.gov

Function as an Intermediate in Inositol Phosphate Metabolism

This compound (Ins(1,3)P2) is a key intermediate in the complex and vital network of inositol phosphate metabolism. Inositol phosphates are a diverse group of signaling molecules involved in numerous cellular functions. The metabolism of these molecules is a tightly regulated cascade of phosphorylation and dephosphorylation events.

The synthesis of myo-inositol, the precursor for all inositol phosphates, begins with the conversion of glucose-6-phosphate to myo-inositol-1-phosphate by the enzyme myo-inositol-1-phosphate synthase (MIPS). researchgate.net This is followed by dephosphorylation to myo-inositol by inositol monophosphatase-1 (IMPA). researchgate.net Myo-inositol can then enter various phosphorylation pathways.

In one pathway, the lipid-dependent pathway, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) by phospholipase C (PLC) generates inositol 1,4,5-trisphosphate (Ins(1,4,5)P3). mdpi.com Ins(1,4,5)P3 can then be metabolized through a series of phosphorylation and dephosphorylation steps. For instance, in rat intestinal epithelial cells, Ins(1,4,5)P3 is dephosphorylated to a mixture of inositol bisphosphate (InsP2) isomers, including Ins(1,4)P2, Ins(1,5)P2, and Ins(4,5)P2. nih.gov

Alternatively, a glucose-dependent pathway involves the isomerization of glucose-6-phosphate to inositol-3-phosphate (Ins3P) by MIPS. mdpi.comnih.gov Ins3P can then be converted to Ins(1,3,4)P3 and enter the same metabolic cascade as the lipid-derived inositol phosphates. mdpi.com Within this intricate network, this compound serves as a metabolic intermediate, although its direct synthesis and degradation pathways are less characterized than some of the more abundant inositol phosphates.

Contribution to Phosphatidylinositol Signaling Systems

The phosphatidylinositol (PI) signaling system is a crucial pathway for transmembrane signal transduction in response to a wide array of extracellular stimuli. This system relies on the phosphorylation and dephosphorylation of phosphatidylinositol to generate various phosphoinositides, which act as second messengers or docking sites for signaling proteins.

The central event in this pathway is the hydrolysis of PtdIns(4,5)P2 by phospholipase C, which produces two second messengers: inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) and diacylglycerol (DAG). nih.gov Ins(1,4,5)P3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of calcium from intracellular stores. nih.govcaymanchem.com This elevation in intracellular calcium concentration activates a multitude of downstream cellular responses.

While not a direct product of the canonical PI cycle, this compound is part of the broader inositol phosphate metabolic network that supports and regulates the PI signaling system. The levels of various inositol phosphates, including bisphosphates, are dynamically controlled by a series of kinases and phosphatases, ensuring the appropriate spatial and temporal propagation of signals. The enzyme inositol-1,4-bisphosphate 1-phosphatase, for example, is involved in the metabolism of inositol bisphosphates and plays a role in both inositol phosphate metabolism and the phosphatidylinositol signaling system. wikipedia.org

Indirect Involvement in Broader Cellular Signal Transduction Pathways

Beyond its role as a metabolic intermediate, the broader family of inositol phosphates, to which this compound belongs, indirectly influences a wide range of cellular processes through their interaction with various signaling pathways.

Modulation of Apoptosis Pathways

Inositol phosphates have been implicated in the regulation of apoptosis, or programmed cell death. For instance, the inositol pyrophosphate IP7 has been shown to modulate apoptosis. nih.gov Furthermore, products of PI3K activity are known to play a role in cell survival and the inhibition of apoptosis. ucsd.edu The metabolic web of inositol phosphates can indirectly impact these pathways by influencing the levels of key signaling molecules.

Regulation of DNA Repair Mechanisms

Recent research has uncovered a role for inositol phosphates in DNA repair. Specifically, inositol hexakisphosphate (IP6) has been identified as a factor that stimulates nonhomologous end-joining (NHEJ), a major pathway for repairing double-strand breaks in DNA in mammalian cells. nih.gov IP6 was found to bind to DNA-PK, a key protein in the NHEJ pathway, and stimulate its activity. nih.gov This finding highlights a direct link between inositol phosphate metabolism and the maintenance of genomic integrity. While the specific involvement of this compound in this process is not yet established, it underscores the diverse and critical functions of this class of molecules.

Impact on RNA Export Processes

The influence of inositol phosphates extends to the regulation of RNA export from the nucleus. While the precise mechanisms are still under investigation, the intricate signaling networks controlled by inositol phosphates are known to intersect with pathways that govern the transport of macromolecules, including RNA, between the nucleus and the cytoplasm.

Participation in ATP Regeneration

While direct enzymatic participation of this compound (Ins(1,3)P2) in the primary cycles of ATP synthesis has not been explicitly detailed in current research, its position within the inositol phosphate metabolic pathway places it in a broader context of cellular energy regulation. The synthesis and degradation of inositol phosphates are intrinsically linked to the cell's energy status, with some key enzymes in the pathway utilizing ATP for phosphorylation reactions.

In studies of ATP-stimulated vascular endothelial cells, the metabolism of inositol phosphates is significantly altered. Following an initial, rapid increase in inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), a more sustained accumulation of other inositol phosphates, including Ins(1,3)P2, is observed. nih.gov This suggests that Ins(1,3)P2 levels are responsive to cellular ATP signaling, positioning it as a component of the cellular machinery that reacts to changes in energy availability.

The broader family of inositol pyrophosphates (PP-InsPs), which are synthesized downstream from the inositol phosphate pathway, has a more direct and recognized role in energy homeostasis. nih.gov The enzymes responsible for their synthesis, inositol hexakisphosphate kinases (IP6Ks), utilize ATP, and their activity can be sensitive to the cellular ATP/ADP ratio. frontiersin.org Disruptions in the synthesis of these higher inositol phosphates have been shown to lead to significant changes in cellular ATP levels. nih.gov Therefore, while Ins(1,3)P2 is not a direct player in ATP regeneration, its role as a metabolic precursor influences the availability of substrates for pathways that are intimately connected to cellular energy sensing and balance.

| Compound | Observed Change in ATP-Stimulated Cells | Metabolic Position |

|---|---|---|

| This compound (Ins(1,3)P2) | Sustained accumulation following initial ATP response nih.gov | Intermediate in inositol phosphate pathway echelon-inc.comnih.gov |

| Inositol Pyrophosphates (e.g., 5-InsP7) | Biosynthesis is ATP-dependent and linked to energy homeostasis nih.govnih.gov | Synthesized from Inositol Hexakisphosphate (InsP6) nih.gov |

Interplay with Inositol Pyrophosphate-Mediated Processes

The interplay between this compound and inositol pyrophosphate (PP-InsP)-mediated processes is primarily metabolic. Ins(1,3)P2 is an intermediate in the pathway that leads to the synthesis of inositol hexakisphosphate (InsP6), which is the direct precursor for all inositol pyrophosphates. nih.govnih.gov The generation of PP-InsPs, such as 5-diphosphoinositol pentakisphosphate (5-InsP7) and 1,5-bisdiphosphoinositol tetrakisphosphate (InsP8), is catalyzed by inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks), respectively, using InsP6 as the substrate. nih.govuniprot.org

The metabolic route to Ins(1,3)P2 involves the dephosphorylation of inositol 1,3,4-trisphosphate (Ins(1,3,4)P3). echelon-inc.comnih.gov This places Ins(1,3)P2 within a cascade of reactions that ultimately determines the cellular pool of InsP6 available for pyrophosphorylation. Therefore, the flux through the metabolic steps involving Ins(1,3)P2 can indirectly influence the rate of PP-InsP synthesis and, consequently, the signaling processes they mediate. These processes are diverse and include the regulation of phosphate homeostasis and vesicle trafficking.

Research indicates that the dephosphorylation of Ins(1,3,4)P3 can proceed via two main routes, one leading to inositol 3,4-bisphosphate and the other to Ins(1,3)P2. nih.govnih.gov The relative activity of the phosphatases involved can thus modulate the flow of intermediates within the inositol phosphate network. While there is no evidence to suggest that Ins(1,3)P2 directly regulates the activity of IP6Ks or PPIP5Ks through allosteric mechanisms, its role as a precursor is fundamental to the supply of substrate for these key enzymes in the PP-InsP pathway.

| Compound | Metabolic Relationship | Key Enzymes in Interplay |

|---|---|---|

| This compound (Ins(1,3)P2) | Precursor in the metabolic pathway leading to InsP6 nih.govnih.gov | Type II inositol 1,3,4-trisphosphate 4-phosphatase (produces Ins(1,3)P2) echelon-inc.com |

| Inositol Hexakisphosphate (InsP6) | Direct substrate for PP-InsP synthesis nih.gov | Inositol Hexakisphosphate Kinases (IP6Ks), Diphosphoinositol Pentakisphosphate Kinases (PPIP5Ks) nih.govuniprot.org |

| Inositol Pyrophosphates (PP-InsPs) | Signaling molecules synthesized from InsP6 nih.gov | - |

Enzymology of 1d Myo Inositol 1,3 Bisphosphate Metabolism: Kinases and Phosphatases

Phosphatidylinositol 3-Kinase (PI3K) Family and Isoforms in Upstream Pathways

The Phosphatidylinositol 3-Kinase (PI3K) family represents a crucial starting point in the cascade of events that can lead to the formation of soluble inositol (B14025) phosphates. These lipid kinases phosphorylate the 3'-hydroxyl group of the inositol ring within phosphatidylinositol lipids, generating important second messengers. patsnap.com The PI3K family is categorized into three classes (I, II, and III), with Class I being the most extensively studied, particularly in the context of cancer. patsnap.comnih.gov

Class I PI3Ks are responsible for converting phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). wikipedia.org This reaction is a key step in intracellular signaling, activating downstream pathways, notably through the serine/threonine kinase Akt. patsnap.com While PI3Ks primarily act on lipid substrates embedded in membranes, the products of their activity are precursors for the generation of water-soluble inositol phosphates. The hydrolysis of PIP2 by phospholipase C (PLC) yields inositol 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG). researchgate.net InsP3 can then enter the complex web of phosphorylation and dephosphorylation reactions catalyzed by various inositol phosphate (B84403) kinases and phosphatases.

The PI3K pathway is activated by a variety of upstream signals, including receptor tyrosine kinases and G protein-coupled receptors. patsnap.comwikipedia.org The family is further subdivided into Class IA and Class IB. Class IA PI3Ks, which include catalytic subunits p110α, p110β, and p110δ, are typically associated with receptor tyrosine kinase signaling. wikipedia.orgguidetopharmacology.org Class IB, with its p110γ catalytic subunit, is more commonly linked to G protein-coupled receptor pathways. guidetopharmacology.org The diverse isoforms and their distinct activation mechanisms allow for fine-tuned regulation of phosphoinositide production, which in turn influences the pool of substrates available for the synthesis of various inositol phosphates.

| PI3K Class | Primary Substrate | Primary Product | Typical Activator |

| Class I | Phosphatidylinositol 4,5-bisphosphate (PIP2) | Phosphatidylinositol 3,4,5-trisphosphate (PIP3) | Receptor Tyrosine Kinases, GPCRs |

| Class II | Phosphatidylinositol (PI) | Phosphatidylinositol 3-phosphate (PI(3)P) | --- |

| Class III | Phosphatidylinositol (PI) | Phosphatidylinositol 3-phosphate (PI(3)P) | --- |

Inositol Polyphosphate Multikinases (IPMK) and Their Multifaceted Roles

Inositol Polyphosphate Multikinases (IPMKs) are remarkably versatile enzymes within the inositol phosphate network, characterized by their broad substrate specificity and diverse cellular functions. nih.govkoreascience.kr These enzymes play a pivotal role in the synthesis of higher inositol phosphates and are also involved in nuclear signaling events. koreascience.krdntb.gov.ua

Substrate Specificity and Catalytic Flexibility

IPMKs exhibit an unusually flexible substrate specificity, enabling them to phosphorylate multiple positions on the inositol ring of various inositol phosphate isomers. nih.govdntb.gov.ua This promiscuity allows them to act at several key junctures in the inositol phosphate metabolic pathway. For instance, IPMK can phosphorylate inositol 1,4,5-trisphosphate (InsP3) to inositol 1,4,5,6-tetrakisphosphate, and subsequently to inositol 1,3,4,5,6-pentakisphosphate (InsP5). researchgate.net

Furthermore, some IPMKs possess lipid kinase activity, acting as PI3-kinases. koreascience.krnih.gov This dual functionality underscores their central role in integrating lipid and soluble inositol signaling pathways. The ability of mammalian IPMK to synthesize InsP3 from inositol 4,5-bisphosphate represents an alternative biosynthetic route to the canonical PLC-mediated hydrolysis of PIP2. pnas.org This catalytic flexibility is a key feature that distinguishes IPMKs from more highly specific inositol phosphate kinases. pnas.org

Nuclear Functions and Protein-Inositide Complex Phosphorylation

Beyond their catalytic roles in the cytoplasm, IPMKs have significant functions within the nucleus. They have been shown to be involved in the regulation of gene transcription and mRNA export. pnas.org A fascinating aspect of their nuclear activity is the ability to phosphorylate protein-bound phosphoinositides.

Research has demonstrated that IPMK can interact with the nuclear receptor steroidogenic factor 1 (SF-1), which binds phosphatidylinositol 4,5-bisphosphate (PIP2) as a ligand. nih.gov IPMK specifically phosphorylates this SF-1-bound PIP2 to generate a complex with phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.gov This modification of a protein-lipid complex directly impacts the transcriptional activity of SF-1, highlighting a novel mechanism for lipid-mediated signaling within the nucleus. nih.gov This function appears to be specific to IPMK, as other PI3-kinases like the type 1 p110 isoforms are unable to phosphorylate the SF-1-bound PIP2. nih.gov This underscores the specialized role of IPMK in nuclear signaling, distinct from its broader kinase activities.

Inositol Hexakisphosphate Kinases (IP6Ks) and Diphosphoinositol-pentakisphosphate Kinases (PPIP5Ks)

The synthesis of highly phosphorylated inositol species, particularly inositol pyrophosphates, is carried out by two key families of enzymes: Inositol Hexakisphosphate Kinases (IP6Ks) and Diphosphoinositol-pentakisphosphate Kinases (PPIP5Ks). nih.gov These enzymes are responsible for generating high-energy pyrophosphate bonds on the inositol ring, creating molecules with unique signaling capabilities. nih.gov

IP6Ks, of which there are three isoforms in mammals (IP6K1, IP6K2, and IP6K3), phosphorylate inositol hexakisphosphate (InsP6) to produce inositol pyrophosphates, most notably 5-diphosphoinositol pentakisphosphate (5-InsP7). nih.govnih.gov They can also act on other inositol phosphates, for example, generating 5PP-IP4 from inositol 1,3,4,5,6-pentakisphosphate (InsP5). mdpi.com The activity of IP6Ks is sensitive to the cellular ATP/ADP ratio, suggesting a link between cellular energy status and inositol pyrophosphate synthesis. nih.gov

PPIP5Ks represent another family of kinases that synthesize inositol pyrophosphates. nih.gov Their primary role is to convert 5-InsP7 into 1,5-bis-diphosphoinositol tetrakisphosphate (1,5-InsP8). nih.gov They can also, to a lesser extent, generate 1-InsP7 from InsP6. nih.govuniprot.org These enzymes work in concert with IP6Ks to produce the full complement of inositol pyrophosphates found in cells. uniprot.orguniprot.org

| Enzyme Family | Primary Substrate(s) | Primary Product(s) | Key Function |

| IP6Ks | InsP6, InsP5, 1-InsP7 | 5-InsP7, 5PP-IP4, 1,5-InsP8 | Synthesis of inositol pyrophosphates |

| PPIP5Ks | 5-InsP7, InsP6 | 1,5-InsP8, 1-InsP7 | Synthesis of higher inositol pyrophosphates |

Inositol Trisphosphate 3-Kinases (IP3K) in Higher Inositol Phosphate Synthesis

Inositol 1,4,5-trisphosphate 3-kinases (IP3Ks) are highly specific enzymes that play a critical role in the metabolism of InsP3, a key second messenger responsible for intracellular calcium release. researchgate.netnih.gov The primary function of IP3K is to phosphorylate Ins(1,4,5)P3 at the 3-position, converting it into inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4). wikipedia.org

This reaction serves three potential purposes: terminating the Ins(1,4,5)P3 signal, generating Ins(1,3,4,5)P4 which may have its own signaling functions, and providing the initial step for the synthesis of more highly phosphorylated inositol phosphates. nih.gov The exquisite specificity of IP3K for the 1,4,5-isomer of InsP3 distinguishes it from the more promiscuous IPMKs. pnas.orgwikipedia.org This specificity is conferred by structural features, including the insertion of three extra α-helices in the InsP-binding domain, which are absent in multikinases. nih.gov The product of the IP3K reaction, Ins(1,3,4,5)P4, can then be further phosphorylated by other kinases, such as IPMK, to generate InsP5 and subsequently InsP6, feeding into the pathways for higher inositol phosphate and pyrophosphate synthesis. pnas.org

Inositol (1,3,4) Trisphosphate 5/6 Kinases (ITPKs) and Their Kinase Activity

The Inositol (1,3,4) Trisphosphate 5/6 Kinase (ITPK) family of enzymes contributes significantly to the synthesis of higher inositol phosphates, including the abundant inositol hexakisphosphate (InsP6), also known as phytic acid in plants. nih.govnih.gov These kinases exhibit a range of activities, phosphorylating various inositol phosphate isomers.

The founding member of this family was identified by its ability to phosphorylate inositol 1,3,4-trisphosphate (Ins(1,3,4)P3) to either inositol 1,3,4,6-tetrakisphosphate or inositol 1,3,4,5-tetrakisphosphate. nih.govoup.com Plant ITPKs are known to be involved in a metabolic pathway that leads to the synthesis of inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P5). nih.gov Some ITPKs can also phosphorylate inositol 3,4,5,6-tetrakisphosphate to form Ins(1,3,4,5,6)P5. oup.com

More recently, a significant discovery has been the ability of certain ITPK isoforms, such as Arabidopsis ITPK1 and ITPK2, to phosphorylate InsP6 to generate the inositol pyrophosphate 5-InsP7. nih.govacs.org This demonstrates an evolutionarily conserved InsP6 kinase activity in these enzymes, providing a pathway for inositol pyrophosphate synthesis in organisms that lack canonical IP6K enzymes. nih.govacs.org The substrate preference can vary between isoforms; for example, Arabidopsis ITPK4 shows a preference for "lower" inositol phosphates like Ins(1,4,6)P3. portlandpress.com

| ITPK Isoform (Example) | Substrate(s) | Product(s) | Noted Function |

| Mammalian ITPK | Ins(1,3,4)P3 | Ins(1,3,4,5)P4 or Ins(1,3,4,6)P4 | Synthesis of tetrakisphosphates |

| Plant ITPKs (general) | Various InsP isomers | Ins(1,3,4,5,6)P5 | Pathway to InsP6 synthesis |

| Arabidopsis ITPK1/ITPK2 | InsP6 | 5-InsP7 | Inositol pyrophosphate synthesis |

| Arabidopsis ITPK4 | Ins(1,4,6)P3 | Phosphorylated product | Kinase activity on lower inositol phosphates |

Specific 1D-myo-Inositol 1,3-bisphosphate Phosphatases

The metabolic fate of this compound is governed by the activity of specific phosphatases that can either dephosphorylate it to inositol monophosphates or act on its precursors, thereby influencing its rate of synthesis. A key enzyme in this context is the Type II inositol polyphosphate 4-phosphatase (INPP4B), which directly produces this compound. Additionally, other inositol polyphosphate phosphatases can indirectly impact its cellular concentration by metabolizing its substrate, 1D-myo-inositol 1,3,4-trisphosphate.

Characteristics and Regulation of Type II Inositol 3,4-bisphosphate 4-phosphatase (INPP4B)

Inositol polyphosphate 4-phosphatase type II (INPP4B) is a crucial enzyme in the phosphatidylinositol signaling pathway. wikipedia.org It functions as a dual-specificity phosphatase, meaning it can act on both lipid and soluble inositol phosphate substrates. wikipedia.orgnih.gov INPP4B is widely expressed in human tissues, with the highest levels found in skeletal muscle and the heart. genecards.org

Structural and Functional Characteristics

INPP4B's structure includes an N-terminal C2-lipid binding domain, a central Nervy Homology 2 (NHR2) domain, and a C-terminal phosphatase domain. oncotarget.com The phosphatase domain contains the catalytic active site and is responsible for its enzymatic activity. oncotarget.com The enzyme's primary function is to hydrolyze the phosphate group at the 4-position of the inositol ring from its substrates. uniprot.org

The main lipid substrate for INPP4B is phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P2), which it dephosphorylates to phosphatidylinositol 3-phosphate (PtdIns(3)P). oncotarget.comatlasgeneticsoncology.org It also acts on soluble inositol phosphates, notably hydrolyzing 1D-myo-inositol 1,3,4-trisphosphate (Ins(1,3,4)P3) to produce this compound. nih.govuniprot.org This activity places INPP4B as a direct enzymatic source of this compound.

Due to its action on PtdIns(3,4)P2, a key signaling molecule that promotes the activation of the protein kinase B (Akt), INPP4B is recognized as a negative regulator of the PI3K/Akt signaling pathway. atlasgeneticsoncology.orgpnas.org This has led to its classification as a tumor suppressor, as loss of its function can lead to increased Akt activation and promote cell proliferation and survival. pnas.orgplos.org However, the role of INPP4B in cancer is complex, as in some contexts, its product, PtdIns(3)P, can activate other signaling pathways that promote cell growth. atlasgeneticsoncology.org

| Characteristic | Description | References |

|---|---|---|

| Enzyme Name | Inositol polyphosphate 4-phosphatase type II B | nih.gov |

| Gene | INPP4B | nih.gov |

| Substrates | Phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P2), Inositol 1,3,4-trisphosphate (Ins(1,3,4)P3), Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) | nih.gov |

| Product from Ins(1,3,4)P3 | This compound | uniprot.org |

| Function | Dual-specificity phosphatase; negative regulator of PI3K/Akt signaling | nih.govpnas.org |

| Cellular Localization | Cytosol, early endosomes | aacrjournals.org |

Regulation of INPP4B

The expression and activity of INPP4B are subject to regulation at multiple levels, which can have significant implications for cellular signaling. In prostate cancer cells, for instance, androgen receptor signaling has been shown to directly regulate INPP4B expression. oncotarget.com

Epigenetic mechanisms also play a critical role. In nasopharyngeal carcinoma, the downregulation of INPP4B has been linked to hypermethylation of its promoter region. plos.org Treatment with a demethylating agent was able to restore INPP4B expression in cancer cells, indicating that this epigenetic silencing is a key mechanism for its inactivation in this type of cancer. plos.org

Loss of heterozygosity at the INPP4B gene locus is another mechanism for its reduced expression, particularly observed in aggressive forms of breast cancer, such as basal-like breast carcinomas. pnas.orgpnas.org Studies have shown that a loss of INPP4B protein expression is frequently associated with these cancers and correlates with poor clinical outcomes. pnas.orgpnas.org Interestingly, the loss of INPP4B often occurs concurrently with the loss of another tumor suppressor, PTEN, which also regulates the PI3K pathway. pnas.orgpnas.org This dual loss is thought to cooperatively enhance PI3K/Akt signaling, promoting tumorigenesis. pnas.org

Other Inositol Polyphosphate Phosphatases Impacting this compound Levels

Besides the direct production of this compound by INPP4B, other phosphatases can influence its cellular concentration by acting on its metabolic precursors or related inositol phosphates.

Inositol Polyphosphate 1-Phosphatase (INPP1)

This enzyme specifically cleaves the 1-phosphate from inositol 1,4-bisphosphate (Ins(1,4)P2) and inositol 1,3,4-trisphosphate (Ins(1,3,4)P3). nih.gov By dephosphorylating Ins(1,3,4)P3 to inositol 3,4-bisphosphate, INPP1 reduces the available substrate for INPP4B to produce this compound. Therefore, the activity of INPP1 can indirectly lead to lower cellular levels of this compound.

Multiple Inositol Polyphosphate Phosphatase 1 (MINPP1)

MINPP1 is an enzyme that primarily hydrolyzes highly phosphorylated inositols, such as inositol pentakisphosphate (InsP5) and inositol hexakisphosphate (InsP6). uniprot.orggenecards.org It removes the 3-phosphate from various inositol polyphosphates, including Ins(1,3,4,5)P4 and Ins(1,3,4,5,6)P5. plos.org By metabolizing these upstream precursors of Ins(1,3,4)P3, MINPP1 can indirectly influence the substrate pool available for the synthesis of this compound. MINPP1 is primarily located in the endoplasmic reticulum lumen. biorxiv.orgnih.gov

SH2-containing Inositol 5'-phosphatase 1 (SHIP1)

| Phosphatase | Substrate(s) | Effect on this compound | References |

|---|---|---|---|

| Inositol Polyphosphate 1-Phosphatase (INPP1) | Ins(1,4)P2, Ins(1,3,4)P3 | Indirectly decreases levels by depleting its precursor, Ins(1,3,4)P3. | nih.gov |

| Multiple Inositol Polyphosphate Phosphatase 1 (MINPP1) | InsP5, InsP6, Ins(1,3,4,5)P4 | Indirectly decreases levels by metabolizing upstream precursors of Ins(1,3,4)P3. | uniprot.orgplos.org |

| SH2-containing Inositol 5'-phosphatase 1 (SHIP1) | PtdIns(3,4,5)P3, Ins(1,3,4,5)P4 | Indirectly influences levels by modulating the substrate pool for INPP4B and metabolizing Ins(1,3,4,5)P4. | nih.govnih.gov |

Protein Interactions and Regulatory Mechanisms

Direct and Indirect Protein Binding by Inositol (B14025) Phosphates and Pyrophosphates

Inositol phosphates interact with a diverse array of proteins through specific binding domains, suggesting a convergent evolution of these interactions. nih.gov The binding of these metabolites can directly modulate protein function. For example, the binding of D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) to its receptor triggers conformational changes that lead to the release of calcium from intracellular stores. jove.comnih.gov Similarly, D-myo-inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) binds to the histone deacetylase complex, regulating its assembly and activity. jove.com The identification of proteins that bind to inositol phosphates is often achieved through affinity chromatography techniques, which help to elucidate the functional consequences of these interactions. jove.com

The versatility of inositol phosphate (B84403) binding is highlighted by the variety of protein domains they interact with, although the precise functions of many of these binding sites are still under investigation. nih.govdntb.gov.ua

Allosteric Regulation of Protein Function

Allosteric regulation is a key mechanism through which inositol phosphates exert their influence. By binding to a site distinct from the protein's active site, they can modulate its activity. For instance, phosphatidylinositol-specific phospholipase C (PI-PLC) is allosterically activated by binding to phosphatidylcholine molecules, which anchors the enzyme to the membrane interface where it can access its substrate. nih.gov

Inositol hexakisphosphate (IP6) and its synthetic analogs act as allosteric activators of Clostridioides difficile Toxin B. nih.gov Binding of IP6 to a cysteine protease domain on the toxin induces autoproteolysis, a critical step in its pathogenic mechanism. Synthetic analogs with enhanced negative charge have shown improved affinity and greater induction of this autoproteolysis, demonstrating the potential for therapeutic intervention by targeting these allosteric sites. nih.gov The functional versatility of inositol pyrophosphates (PP-InsPs) is also proposed to rely on their ability to allosterically regulate proteins through direct binding. frontiersin.org

Competition with Other Ligands

Inositol phosphates can regulate protein function by competing with other signaling molecules for binding sites. A notable example is the competition between the inositol pyrophosphate 5-diphosphoinositol pentakisphosphate (5-InsP7) and the signaling phospholipid Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3). Both molecules vie for the Pleckstrin Homology (PH) domain of the protein kinase AKT. mdpi.com This competition can inhibit growth-factor-mediated stimulation of AKT. Experimental evidence shows that uncaging 5-InsP7 within a cell can lead to the release of the AKT PH domain from the plasma membrane, where it is normally bound to PtdIns(3,4,5)P3. mdpi.com

Similarly, D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), the product of PIP2 hydrolysis, can inhibit the enzyme that produces it, phospholipase C-delta 1 (PLC-δ1). It does this by competing with the substrate (PIP2) for binding to the enzyme, representing a form of feedback inhibition. nih.govresearchgate.net This inhibition is specific to the D-isomer and is dependent on the phosphates at the 4- and 5-positions of the inositol ring. nih.gov Furthermore, myo-inositol itself has been shown to compete with Adenosine monophosphate (AMP) for binding to the gamma subunit of AMP-activated protein kinase (AMPK), acting as an endogenous suppressor of the kinase. mdpi.comwikipedia.org

| Inositol Phosphate | Competing Ligand | Target Protein | Regulatory Outcome |

| 5-InsP7 | PtdIns(3,4,5)P3 | AKT (PH Domain) | Inhibition of AKT translocation and activation. mdpi.com |

| D-Ins(1,4,5)P3 | PIP2 | Phospholipase C-δ1 | Feedback inhibition of the enzyme. nih.govresearchgate.net |

| myo-Inositol | AMP | AMPK (gamma subunit) | Suppression of AMPK activity. mdpi.com |

Role in Protein Pyrophosphorylation as a Post-Translational Modification

A novel mode of protein regulation by inositol pyrophosphates is through protein pyrophosphorylation, a unique post-translational modification. pnas.orgnih.gov In this process, an inositol pyrophosphate, such as diphosphoinositol pentakisphosphate (IP7), directly transfers its high-energy β-phosphate to a serine residue on a target protein that has been "primed" by a prior ATP-dependent phosphorylation. pnas.orgnih.govpnas.org This creates a pyrophosphoserine residue. nih.gov

This modification does not require a separate protein kinase and is distinct from traditional phosphorylation. pnas.org Pyrophosphorylated proteins exhibit different properties, such as increased acid lability and resistance to conventional phosphatases. pnas.orgnih.gov This regulatory mechanism is thought to alter protein conformation and function, affecting processes like intracellular trafficking and transcription. frontiersin.org For example, the pyrophosphorylation of AP3B1, a subunit of the AP-3 complex, by IP7 has been shown to regulate the release of HIV-1 Gag protein. pnas.org This modification alters the interaction between AP3B1 and its binding partner, the motor protein Kif3A. pnas.org

Key Characteristics of Protein Pyrophosphorylation:

Phosphate Donor: Inositol pyrophosphates (e.g., IP7). pnas.org

Substrate Requirement: Target proteins must be pre-phosphorylated on a serine residue, often by Casein Kinase 2 (CK2). frontiersin.orgpnas.org

Mechanism: Direct, enzyme-independent transfer of a β-phosphate. frontiersin.orgpnas.org

Effect: Alters protein conformation, protein-protein interactions, and resistance to phosphatases. pnas.orgpnas.org

Interactions with SPX Domains in Phosphate Sensing and Regulation

Inositol pyrophosphates are key signaling molecules in phosphate (Pi) homeostasis, a process mediated by proteins containing SPX domains. nih.govasm.orgresearchgate.net The SPX domain, named after Syg1, Pho81, and Xpr1 proteins, functions as a sensor for inositol pyrophosphates. asm.orgmdpi.com

In plants, under phosphate-sufficient conditions, inositol pyrophosphates such as InsP8 bind to the SPX domains of SPX proteins. nih.govresearchgate.net This binding facilitates the interaction between the SPX protein and a master transcription factor for the phosphate starvation response, such as PHR1. nih.govmdpi.com This interaction inactivates PHR1, preventing the expression of phosphate starvation-inducible genes. When phosphate levels are low, the concentration of inositol pyrophosphates decreases, leading to the release and activation of PHR1. researchgate.net

A similar mechanism exists in fungi. In the human pathogen Cryptococcus neoformans, the inositol pyrophosphate IP7 (specifically the 5-PP-IP5 isomer) binds to the SPX domain of Pho81. asm.orgnih.gov This binding is crucial for fungal virulence as it stabilizes the association of Pho81 with the Pho85/Pho80 cyclin-CDK complex, which in turn activates the PHO signaling pathway for phosphate acquisition. asm.org The interaction relies on electrostatic forces between the highly negatively charged inositol pyrophosphate and a positively charged surface pocket on the SPX domain. asm.orgresearchgate.net

| Organism | Inositol Pyrophosphate | SPX-Domain Protein | Interacting Partner | Regulatory Outcome |

| Plants | InsP8 | SPX proteins | PHR1 (transcription factor) | Inhibition of phosphate starvation response. nih.govresearchgate.net |

| Fungi (C. neoformans) | IP7 (5-PP-IP5) | Pho81 (CDK inhibitor) | Pho85/Pho80 (CDK complex) | Activation of PHO pathway for phosphate acquisition. asm.orgnih.gov |

Association with Specific Intracellular Proteins (General Inositol Phosphate Interactions)

A wide range of intracellular proteins have been found to bind inositol phosphates with varying degrees of specificity, underscoring their broad regulatory roles. nih.gov The methods to identify these interactions often involve affinity chromatography coupled with mass spectrometry or Western blotting. jove.com

One of the most well-characterized interactions is that of D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) with its receptor (IP3R), an intracellular calcium channel located on the endoplasmic reticulum. nih.gov Binding of Ins(1,4,5)P3 to the receptor's N-terminal ligand-binding domain induces a conformational change that opens the channel, releasing Ca2+ into the cytoplasm and triggering a host of cellular responses. nih.gov

Other examples of specific protein interactions include:

Synaptotagmin (B1177969): The C2B domain of synaptotagmin II binds D-myo-inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4). dntb.gov.ua

Coatomer: The coat protein complex I (COPI), or coatomer, which is involved in vesicular trafficking, interacts with inositol polyphosphates. dntb.gov.ua

HIV-1 Gag: Inositol hexakisphosphate (IP6) facilitates the assembly of the immature HIV-1 Gag lattice by making ionic contacts with lysine (B10760008) residues at the center of the Gag hexamer. wikipedia.org

Inositol Polyphosphate 1-Phosphatase (INPP1): This enzyme, which hydrolyzes the 1-position phosphate from Ins(1,4)P2, binds its substrate in a metal-dependent manner. escholarship.org

The diversity of these protein targets highlights the integral role of inositol phosphates in coordinating numerous cellular events. jove.comnih.gov

Regulation of Cellular Homeostasis by Inositol Phosphates

Control of Phosphate (B84403) Homeostasis

The inositol (B14025) phosphate network is central to sensing and responding to cellular phosphate levels. While higher-order inositol polyphosphates and pyrophosphates are the primary effectors in this system, 1D-myo-Inositol 1,3-bisphosphate (Ins(1,3)P2) serves as a key metabolic intermediate in their synthesis and degradation, thus contributing indirectly to phosphate homeostasis.

Signaling of Cellular Phosphate Status

The signaling of cellular phosphate availability in eukaryotes is largely mediated by a family of proteins containing a SPX domain, which functions as a sensor for inositol pyrophosphates (PP-InsPs). The levels of these PP-InsPs fluctuate in response to phosphate availability. Although Ins(1,3)P2 does not bind directly to SPX domains, its position in the metabolic pathway is critical. Ins(1,3)P2 is formed from the dephosphorylation of inositol 1,3,4-trisphosphate [Ins(1,3,4)P3] by enzymes like inositol polyphosphate 4-phosphatase. pnas.org This Ins(1,3,4)P3 can, in turn, be phosphorylated to form higher inositol phosphates that are the precursors to the SPX-binding PP-InsPs. dartmouth.edunih.gov Therefore, the metabolic flux through Ins(1,3)P2 is part of the integrated signaling network that informs the cell of its internal phosphate status.

Regulation of Cellular Energy Charge

The inositol phosphate signaling network is deeply integrated with the regulation of cellular energy. mdpi.com While direct regulation by Ins(1,3)P2 is not extensively documented, its role as a metabolic intermediate places it within pathways that influence energy-sensing mechanisms like the AMP-activated protein kinase (AMPK) pathway. scholaris.casuny.edu The synthesis and degradation of more complex inositol phosphates, which are downstream of Ins(1,3)P2, are energetically demanding processes that consume or release ATP. For instance, the generation of inositol pyrophosphates from InsP6 involves kinases that use ATP, making their levels a reflection of the cell's energy charge. mdpi.com Disruptions in inositol phosphate metabolism, such as the deletion of enzymes in the pathway, have been shown to impact cellular ATP levels and alter mitochondrial function. mdpi.com The metabolic pathways involving Ins(1,3)P2 are part of this broader bioenergetic regulatory system. mdpi.com

Influence on Hormone Perception and Signaling Pathways

Inositol phosphates are fundamental second messengers in signal transduction initiated by hormones. medchemexpress.comgoogle.com The canonical pathway involves the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG), which mediate intracellular calcium release and protein kinase C activation, respectively. wikipedia.org this compound arises from the metabolism of Ins(1,3,4)P3, a product formed downstream of the primary Ins(1,4,5)P3 signal in response to hormones like angiotensin II. dartmouth.edunih.gov

Specific enzymes that produce Ins(1,3)P2, such as inositol polyphosphate 4-phosphatase type II (INPP4B), catalyze the hydrolysis of the 4-position phosphate from inositol 1,3,4-trisphosphate. uniprot.orguniprot.orggenecards.org This enzyme is a known antagonist of the PI3K-AKT/PKB signaling pathway, which is crucial for the action of hormones like insulin. mdpi.comuniprot.org By participating in the turnover of inositol phosphates that modulate this major signaling axis, Ins(1,3)P2 is embedded within the complex regulatory network that governs cellular responses to hormonal stimuli.

Contribution to Immune Responses

The inositol phosphate pathway is vital for the proper development and function of immune cells. ebi.ac.uk While specific roles are well-documented for other inositol phosphates like inositol(1,3,4,5)tetrakisphosphate (InsP4) and InsP6, the contribution of Ins(1,3)P2 is primarily as a metabolic intermediate. google.com For example, the function of various immune cells, including neutrophils and macrophages, can be modulated by inositol phosphates. google.com

Furthermore, some pathogen effector proteins, such as Avh5 from Phytophthora sojae, have been shown to bind to the headgroup of phosphatidylinositol 3-phosphate (PtdIns(3)P), which is inositol 1,3-bisphosphate. apsnet.org This interaction highlights the potential for this specific inositol phosphate structure to be recognized by proteins involved in host-pathogen interactions, implicating it in the modulation of immune responses from an external standpoint. apsnet.org The enzymes that regulate the levels of Ins(1,3)P2 and its precursors are also involved in critical immune signaling pathways like the PI3K/Akt pathway, which controls cell survival and proliferation in immune cells. scholaris.ca

Interactive Data Table: Enzymes Involved in this compound Metabolism

| Enzyme Name | Action on Inositol Phosphates | Resulting Product from Substrate |

| Inositol polyphosphate 4-phosphatase (Type I and II) | Hydrolyzes the 4-phosphate from Inositol 1,3,4-trisphosphate (Ins(1,3,4)P3) | This compound |

| Inositol polyphosphate 3-phosphatase | Hydrolyzes the 3-phosphate from This compound | Inositol 1-phosphate |

Advanced Analytical Methodologies for 1d Myo Inositol 1,3 Bisphosphate Research

Chromatographic Separation Techniques

Chromatography is a cornerstone in the analysis of inositol (B14025) phosphates, enabling the separation of complex mixtures of isomers. The highly polar and anionic nature of these compounds dictates the use of specific chromatographic modes for effective resolution.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a powerful tool for the separation of inositol phosphate (B84403) isomers, including 1D-myo-Inositol 1,3-bisphosphate. The success of HPLC in this field lies in its high resolution and the variety of available stationary and mobile phases that can be tailored to the specific separation challenge.

Strong Anion Exchange HPLC (SAX-HPLC) is a widely employed technique for the separation of inositol phosphates. nih.gov This method leverages the electrostatic interactions between the negatively charged phosphate groups of the inositol phosphates and a positively charged stationary phase. The elution of the bound analytes is typically achieved by increasing the ionic strength of the mobile phase, often using a salt gradient (e.g., ammonium (B1175870) phosphate). researchgate.net The number and position of the phosphate groups on the inositol ring influence the retention time, allowing for the separation of different phosphorylation states and, in many cases, positional isomers. For instance, inositol bisphosphates will elute later than monophosphates but earlier than trisphosphates. The separation of isomers within the same phosphorylation state, such as the various inositol bisphosphate isomers, is more challenging but can be achieved through careful optimization of the chromatographic conditions. nih.gov

The resolution of inositol phosphate isomers by HPLC is highly dependent on the optimization of several parameters. The pH of the mobile phase is a critical factor as it affects the charge state of both the analyte and the stationary phase, thereby influencing retention. researchgate.net For SAX-HPLC, a slightly acidic pH is often used to ensure full ionization of the phosphate groups.

The choice of column is another crucial parameter. Different anion exchange columns, varying in their base matrix (e.g., silica, polymer), ligand type, and ligand density, will exhibit different selectivities towards inositol phosphate isomers. The selection of the appropriate column is therefore essential for achieving the desired separation. For example, a study on the separation of inositol phosphate isomers might compare the performance of different commercially available SAX columns to identify the one that provides the best resolution for the isomers of interest.

| Parameter | Effect on Separation | Typical Conditions for Inositol Bisphosphate Separation |

| Mobile Phase pH | Influences the charge of the inositol phosphates and the stationary phase, affecting retention time and selectivity. | Slightly acidic (e.g., pH 3.0-4.0) to ensure full negative charge on phosphate groups. |

| Column Type | The chemistry of the stationary phase (e.g., quaternary ammonium) and the support material (e.g., polymer, silica) determines the selectivity for different isomers. | Strong anion exchange (SAX) columns are most common. The choice of a specific column depends on the required selectivity for the target isomers. |

| Salt Gradient | A gradient of increasing salt concentration (e.g., ammonium phosphate, sodium chloride) is used to elute the bound inositol phosphates. The steepness and shape of the gradient can be optimized to improve the resolution of closely eluting isomers. | Linear or multi-step gradients of a salt like ammonium phosphate or sodium chloride. |

| Temperature | Can affect the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase, potentially influencing resolution and analysis time. | Often performed at ambient or slightly elevated temperatures. |

This table presents a generalized overview of the optimization of HPLC parameters for the separation of inositol bisphosphate isomers. Specific values will vary depending on the exact isomers being separated and the analytical system used.

Ion Exchange Chromatography

Conventional low-pressure ion-exchange chromatography has historically been a fundamental technique for the separation of inositol phosphates. umich.edu This method typically utilizes gravity-fed columns packed with an anion exchange resin, such as Dowex. Samples are loaded onto the column, and different inositol phosphate species are eluted by applying a stepwise or gradient increase in the concentration of a salt solution, commonly hydrochloric acid or ammonium formate/formic acid. While this technique may not offer the high resolution of HPLC, it is valuable for the bulk separation of inositol phosphates into different classes (mono-, bis-, tris-, etc.) and for sample cleanup prior to further analysis. For example, a study might use a Dowex column to first isolate the inositol bisphosphate fraction from a cell extract before proceeding to HPLC or mass spectrometry for isomer-specific analysis. nih.gov

Ion Chromatography for Total Phosphorylated Derivatives

Ion chromatography (IC) is a powerful technique for the analysis of ionic species and has been successfully applied to the separation and quantification of inositol phosphates. nih.govacs.org IC systems often employ a high-performance anion exchange column and a conductivity detector. A key feature of modern IC is the use of a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the sensitivity of detection for the analytes. This technique can be used to determine the total amount of phosphorylated derivatives by separating the different inositol phosphate classes. A high-performance ion chromatography (HPIC) method with pulsed amperometric detection (PAD) has been shown to be particularly sensitive for the analysis of inositol mono- and diphosphate (B83284) isomers. acs.org This approach allows for the establishment of elution orders for various isomers.

| Inositol Bisphosphate Isomer | Elution Order (Representative) |

| D/L-myo-Inositol 1,4-bisphosphate | 1 |

| D/L-myo-Inositol 1,5-bisphosphate | 2 |

| D/L-myo-Inositol 4,5-bisphosphate | 3 |

| This compound | Expected to have a distinct retention time within this group |

This table provides a representative elution order for some inositol bisphosphate isomers based on published ion chromatography methods. The exact retention times and elution order can vary depending on the specific chromatographic conditions, including the column, eluent composition, and gradient profile. The position for this compound is indicative and would need to be confirmed with an analytical standard.

Radiolabeling and Detection Techniques

Radiolabeling with tritiated myo-inositol ([³H]-myo-inositol) is a classic and widely used technique to trace the metabolic fate of inositol within cells. nih.govnih.gov Cells are incubated with [³H]-myo-inositol, which is taken up and incorporated into the cellular pool of inositol phosphates and phosphoinositides. nih.gov Following extraction, the radiolabeled compounds are typically separated using techniques like high-performance liquid chromatography (HPLC) or ion-exchange chromatography. nih.govresearchgate.net The amount of radioactivity in each fraction is then quantified by scintillation counting, providing a measure of the relative abundance of different inositol phosphate isomers. researchgate.net

This method has been instrumental in elucidating the complex pathways of inositol phosphate metabolism. For instance, studies using [³H]-myo-inositol labeling in rat cerebral cortical slices have revealed the rapid formation of various inositol phosphates upon receptor stimulation. nih.gov While powerful, a key consideration is that changes in the specific activity of the precursor pool can influence the interpretation of results, and thus, mass measurements are sometimes performed in parallel to confirm findings. nih.gov

| Experimental System | Key Finding | Reference |

|---|---|---|

| Rat Cerebral Cortical Slices | Carbachol stimulation rapidly increases the formation of [³H]InsP₃ and [³H]Ins(1,3,4,5)P₄. | nih.gov |

| Human T Lymphocytes | Chromatographic separation and scintillation counting identified radiolabeled Ins(1)P and Ins(1:2 cycl)P. | researchgate.net |

| General Cell Metabolism | [³H]inositol tracers are standard for in vivo investigation of inositol polyphosphate metabolism. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of inositol phosphates. Both ¹H and ³¹P NMR are employed to provide detailed information about the chemical environment of the protons and phosphorus nuclei, respectively. nih.gov This allows for the unambiguous identification of the phosphorylation pattern on the myo-inositol ring. nih.gov

Early studies established the ¹H and ³¹P NMR spectra for a variety of myo-inositol phosphates, including myo-inositol 1,4-bisphosphate and myo-inositol 1,4,5-trisphosphate, providing a foundational database for the identification of these biologically crucial molecules. nih.govresearchgate.net More recently, the use of ¹³C-labeled myo-inositol in combination with NMR has emerged as a powerful technique. nih.govrsc.org This approach allows for the monitoring of inositol phosphate metabolism in real-time within complex mixtures and even in living cells, overcoming the low sensitivity that can be a limitation of traditional NMR. nih.govrsc.org This method has been used to detect and quantify various inositol phosphates, including the highly phosphorylated species, and to characterize the kinetics of enzymes involved in their metabolism. nih.govrsc.org

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| H-2 | 3.87 | t | 2.7 | researchgate.net |

| H-1, H-3 | 3.43 | t | 9.9 | researchgate.net |

| H-4, H-6 | 3.34 | dd | 10.2, 3.0 | researchgate.net |

| H-5 | 3.08 | t | 9.6 | researchgate.net |

| Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. hmdb.cahmdb.ca |

Considerations for Sample Preparation and Extraction Protocols

The choice of sample preparation and extraction protocol is a critical determinant of the accuracy and reliability of inositol phosphate analysis. The highly polar and anionic nature of these compounds requires specific procedures to efficiently extract them from biological samples and remove interfering substances.

Commonly, acidic conditions, such as with perchloric acid or trichloroacetic acid, are used to quench cellular metabolism and extract the soluble inositol phosphates. nih.govnih.gov For tissues, homogenization in an appropriate buffer is often the first step. thermofisher.comnih.gov

A novel and effective method for purifying inositol phosphates involves the use of titanium dioxide (TiO₂) beads. nih.govroyalsocietypublishing.org These beads exhibit a high affinity for phosphate groups, allowing for the selective enrichment of inositol phosphates from acidic cell extracts. nih.govroyalsocietypublishing.org The bound inositol phosphates can then be eluted by a change in pH. nih.gov This technique is particularly advantageous as it can concentrate inositol phosphates from large sample volumes, which is often necessary for their detection from mammalian cells where they are present at low concentrations. nih.govroyalsocietypublishing.org

For specific applications, such as the analysis of inositol phosphates in infant formula or nutritional products, tailored extraction procedures have been developed. These may involve steps to remove fats and proteins that can interfere with the analysis. libios.frlabrulez.com For instance, deproteinization with Carrez reagents is a common practice. libios.fr The choice of extraction method can significantly impact the recovery of different inositol phosphate species. thermofisher.com

Evolutionary Conservation of Inositol Phosphate Signaling Pathways

Ubiquitous Presence of Inositol (B14025) Pyrophosphates Across Eukaryotes

Inositol pyrophosphates (PP-InsPs) are a class of signaling molecules characterized by the presence of one or more high-energy pyrophosphate moieties attached to a phosphorylated inositol ring. nih.govnih.gov These molecules are found throughout the eukaryotic domain, from single-celled organisms like yeast to complex multicellular life forms such as plants and animals. nih.govnih.govnih.gov Their widespread distribution points to an ancient and conserved role in cellular regulation. nih.gov The enzymes responsible for the synthesis of inositol pyrophosphates are present in the genomes of nearly all eukaryotes, further highlighting their fundamental importance. nih.gov

The most well-characterized inositol pyrophosphates are diphosphoinositol pentakisphosphate (IP7) and bisdiphosphoinositol tetrakisphosphate (IP8). nih.gov These molecules are involved in a multitude of cellular functions, including the regulation of phosphate (B84403) homeostasis, apoptosis, vesicle trafficking, and DNA repair. nih.govresearchgate.net The central role of PP-InsPs in maintaining cellular inorganic phosphate (Pi) and polyphosphate (polyP) balance is a deeply conserved function observed in fungi, protozoa, algae, plants, and animals. nih.govplos.org

Conservation of Key Inositol Phosphate Kinase Activities (e.g., ITPK, IPMK) Across Species

The synthesis of the diverse array of inositol phosphates is orchestrated by a conserved set of enzymes known as inositol phosphate kinases. nih.govnih.gov Among these, Inositol Trisphosphate Kinase (ITPK) and Inositol Polyphosphate Multikinase (IPMK) are key players whose activities are conserved across a wide range of species. nih.govucl.ac.uk

Inositol Polyphosphate Multikinase (IPMK) , also known as Arg82 or Ipk2, is a highly conserved enzyme with broad substrate specificity. nih.govuniprot.org It is capable of phosphorylating multiple inositol phosphate intermediates. uniprot.org For instance, human IPMK can phosphorylate inositol 1,4,5-trisphosphate (InsP3) to produce inositol 1,3,4,5,6-pentakisphosphate (InsP5). uniprot.org Beyond its kinase activity, IPMK also functions as a transcriptional coactivator and plays roles in stabilizing protein complexes, such as mTORC1. nih.gov Its essential role in development is highlighted by the fact that IPMK is crucial for normal embryonic development in mice. escholarship.org

Inositol 1,3,4-Trisphosphate 5/6-Kinases (ITPKs) are also well-conserved enzymes found in both plants and humans. mdpi.com These kinases are responsible for converting InsP3 isomers into higher inositol phosphates like inositol tetrakisphosphate (InsP4) and InsP5. mdpi.com Interestingly, while fungi were once thought to lack ITPK1 enzymes, analysis has shown that only a subset of fungal species has lost this kinase. nih.gov A notable evolutionary divergence is seen between animals and plants; metazoans show a significant increase in the number of IPK enzymes, whereas plant genomes have a considerable expansion of ITPK members. nih.govnih.gov This suggests a convergent functional adaptation of these two kinase families in different lineages. nih.govnih.gov

The structural core of these kinases shares remarkable homology with the protein kinase fold, featuring a two-lobe architecture for ATP binding and phosphotransferase activity. nih.gov This conserved structure underscores a common evolutionary origin and a fundamental mechanism of action. nih.gov

Ancient Roles of Inositol Pyrophosphates in Phosphate Metabolism Regulation

Converging evidence strongly suggests that a primary and ancient function of inositol pyrophosphates is the regulation of cellular phosphate homeostasis. nih.govnih.gov Phosphate is an essential element for all life, forming the backbone of nucleic acids, participating in energy transfer through ATP, and acting as a key signaling moiety in post-translational modifications. nih.govnih.govucl.ac.uk

Inositol pyrophosphates act as cellular messengers that signal the phosphate status of the cell. nih.govplos.org Their levels are tightly regulated, increasing under phosphate-sufficient conditions and decreasing during phosphate starvation. esrf.fr This dynamic regulation allows cells to "measure" their internal phosphate concentration. nih.govplos.org

A key mechanism for this regulation involves the SPX domain, a protein domain found in a variety of proteins involved in phosphate transport and metabolism across fungi, plants, and animals. mdpi.comesrf.fr Crystal structures have revealed that SPX domains function as cellular receptors for inositol pyrophosphates. nih.govesrf.fr When PP-InsPs bind to the SPX domain, they can modulate the activity of associated proteins. esrf.fr For example, in plants, the binding of 1,5-InsP8 to an SPX domain-containing protein can inhibit a transcription factor that would otherwise be active under phosphate starvation. nih.govesrf.fr This elegant system ensures that genes for phosphate acquisition are only expressed when needed.

Furthermore, inositol pyrophosphates are linked to the metabolism of inorganic polyphosphate (polyP), a linear polymer of phosphate residues that can serve as a phosphate reservoir. nih.govnih.gov In yeast, inositol pyrophosphates are known to tightly regulate the cellular levels of polyP. nih.gov This interplay between inositol pyrophosphates, ATP, and polyP forms a critical nexus for maintaining cellular energy and phosphate balance. nih.govucl.ac.uk The ancient nature of these molecules and their ubiquitous role in phosphate sensing has led to the hypothesis that this function may represent the original purpose of all inositol phosphates. nih.gov

Divergence in Inositol Metabolism Between Prokaryotes and Eukaryotes

While inositol phosphate signaling is a cornerstone of eukaryotic cell biology, the metabolic pathways and their complexity differ significantly from those in prokaryotes. Eukaryotic cells possess a sophisticated and highly regulated network for inositol phosphate synthesis and signaling, which is largely absent in prokaryotes. technologynetworks.comopentextbc.ca

The fundamental cellular architecture differs, with eukaryotes having a membrane-bound nucleus and other organelles that allow for compartmentalization of signaling events, a feature lacking in prokaryotes. technologynetworks.comopentextbc.canews-medical.netbritannica.com Eukaryotic DNA is located within the nucleus, while prokaryotic DNA is typically circular and resides in a region of the cytoplasm called the nucleoid. news-medical.netbritannica.com

Most eukaryotes can synthesize myo-inositol, the precursor for all inositol phosphates, from glucose-6-phosphate. nih.gov While some bacteria possess homologs of eukaryotic inositol phosphate phosphatases, such as MINPP, the intricate kinase and phosphatase network that generates the vast array of inositol phosphates and pyrophosphates in eukaryotes is not a feature of prokaryotic metabolism. nih.gov For instance, the well-established role of Ins(1,4,5)P3 in mobilizing intracellular calcium stores is a signaling paradigm primarily characteristic of higher metazoans and is absent in prokaryotes. nih.gov

This divergence is also reflected in the enzymes themselves. While eukaryotes have evolved four distinct classes of inositol phosphate kinases (IPK, ITPK, IPPK, and PPIP5K) to create a complex signaling code, such a system is not found in bacteria or archaea. nih.govnih.govucl.ac.uk Although ITPKs have recently been identified in archaea, the extensive utilization and diversification of these enzymes to create a sophisticated signaling network is a hallmark of the eukaryotic lineage. nih.govnih.gov

Table of Key Kinase Families and Their Conservation

| Kinase Family | Key Functions | Conservation Across Eukaryotes | Notes |

|---|---|---|---|

| IPMK | Phosphorylates multiple InsP intermediates; transcriptional co-activation. | Highly conserved from yeast to humans. nih.govescholarship.org | Essential for embryonic development in mammals. escholarship.org |

| ITPK | Converts InsP3 to higher inositol phosphates (InsP4, InsP5). | Conserved in plants and animals, but with lineage-specific expansions. nih.govnih.govmdpi.com | Lost in a fraction of fungal species. nih.gov |

| IPPK | Catalyzes a key step in InsP6 synthesis. | Widespread, but has been lost in numerous eukaryote lineages, particularly parasites. nih.gov | Its absence suggests alternative pathways for InsP6 synthesis may exist. nih.gov |

| PPIP5K | Generates 1,5-InsP8; also has phosphatase activity. | Found across eukaryotes, but lost in several species. nih.govnih.gov | Plays a crucial role in generating the active signaling molecule 1,5-InsP8. nih.gov |

Q & A

Q. Advanced Research Focus :

- Kinetic Assays : Measure and using purified enzyme and radiolabeled substrates. Evidence shows a five-fold higher affinity for inositol 1,4-bisphosphate compared to 1,3,4-trisphosphate, but similar catalytic efficiency .

- Competition Experiments : Pre-incubate the enzyme with non-hydrolyzable analogs (e.g., methylene bisphosphonates) to assess binding competition.

- Structural Analysis : Use X-ray crystallography or cryo-EM to compare active-site interactions with each substrate .

What synthetic strategies enable the production of enantiomerically pure this compound for mechanistic studies?

Q. Basic Research Focus :

- Orthoester Resolution : Resolve myo-inositol derivatives via cyclohexylidene protection, followed by regioselective phosphorylation. For example, Sureshan and Watanabe (2004) achieved stereochemical control using orthoformate intermediates .

- Enzymatic Synthesis : Use inositol phosphate kinases (e.g., IP3K) to phosphorylate specific hydroxyl groups in a stepwise manner .

How do structural studies of FYVE domains binding this compound inform PtdIns(3)P recognition mechanisms in membrane trafficking?

Q. Advanced Research Focus :

- Homodimer Formation : The EEA1 FYVE domain forms stable homodimers that bind two inositol 1,3-bisphosphate molecules, mimicking PtdIns(3)P clustering on endosomal membranes .

- Surface Plasmon Resonance (SPR) : Use Biacore sensors to quantify binding affinity () under varying lipid compositions (e.g., POPC/POPS vesicles) .

- Mutational Analysis : Replace residues in the conserved FYVE motif (e.g., R/K residues in the basic patch) to disrupt lipid interactions .

How should researchers address contradictions in reported roles of this compound in PLC signaling versus other inositol phosphates?

Q. Advanced Research Focus :

- Pathway Inhibition : Use selective inhibitors (e.g., U73122 for PLC) to isolate downstream effects of 1,3-bisphosphate versus 1,4,5-trisphosphate .

- Metabolic Tracing : Employ -NMR or -labeled inositol to track flux through competing pathways (e.g., phosphatase vs. kinase activity) .